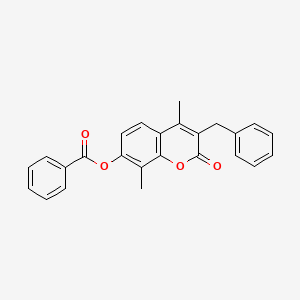![molecular formula C22H24N2O2 B5170249 N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, commonly known as AICAR, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. AICAR has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders.
作用機序
AICAR activates N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which is a cellular energy sensor that regulates glucose and lipid metabolism. N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation in skeletal muscle cells. AICAR also inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AICAR has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy metabolism. AICAR also induces autophagy and apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth. In addition, AICAR has cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
実験室実験の利点と制限
AICAR has several advantages for lab experiments. It is a potent activator of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide, which makes it a useful tool for studying cellular energy metabolism. AICAR has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, AICAR has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain a sustained level of activation of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. In addition, AICAR can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for AICAR research. One area of interest is the development of more potent and selective activators of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. Another area of interest is the investigation of the potential therapeutic applications of AICAR in other diseases, such as neurodegenerative disorders. Furthermore, the use of AICAR as a tool for studying cellular energy metabolism and autophagy is an area of ongoing research. Overall, AICAR has significant potential for advancing our understanding of cellular energy metabolism and for developing new therapies for various diseases.
合成法
AICAR can be synthesized through a multistep process starting from 4-isopropylbenzaldehyde and allylamine. The first step involves the condensation of 4-isopropylbenzaldehyde with allylamine to form 1-allyl-2-(4-isopropylphenyl)ethylamine. The second step involves the reaction of this intermediate with chloroacetyl chloride to form N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide. The overall yield of this synthesis method is approximately 40-50%.
科学的研究の応用
AICAR has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. AICAR has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, AICAR has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
特性
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

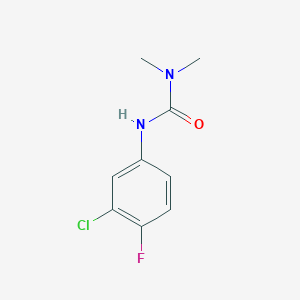
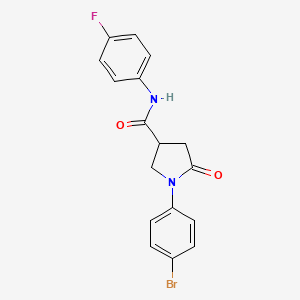
![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)
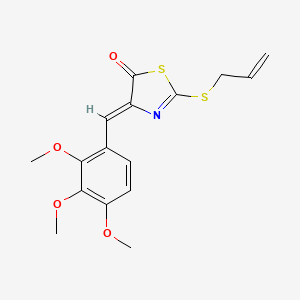
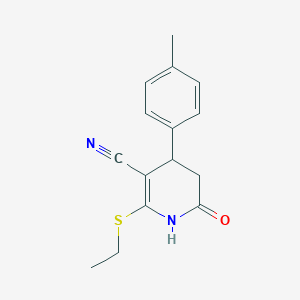
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170224.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)
![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
